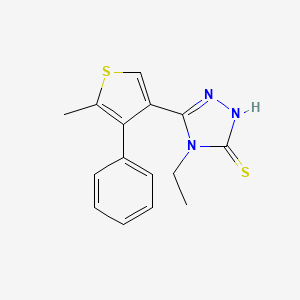

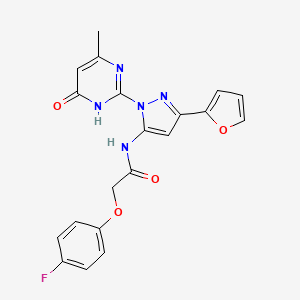

![molecular formula C22H16F3N3O B2564837 N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-3-(trifluoromethyl)benzamide CAS No. 1795472-05-7](/img/structure/B2564837.png)

N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-3-(trifluoromethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-3-(trifluoromethyl)benzamide” is a compound that belongs to the class of organic compounds known as imidazopyridines . These are organic polycyclic compounds containing an imidazole ring fused to a pyridine ring .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, such as the compound , has been well studied in the past decade due to its importance as a bioactive scaffold . The synthetic pathways of imidazo[1,2-a]pyridines have been assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by an imidazole ring fused to a pyridine ring . This structure is considered a privileged structure due to its occurrence in many natural products .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of imidazo[1,2-a]pyridines include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Aplicaciones Científicas De Investigación

Histone Deacetylase Inhibitor for Cancer Treatment

N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, a related compound, is a histone deacetylase (HDAC) inhibitor, showing promise as an anticancer drug. It inhibits HDACs 1-3 and 11, leading to cell-cycle arrest and apoptosis in cancer cells, with significant antitumor activity observed in vivo (Zhou et al., 2008).

Antiviral Agent Synthesis

A series of 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines, structurally related to benzimidazoles, was designed as antiviral agents. The compounds demonstrated potential for inhibiting human rhinovirus (Hamdouchi et al., 1999).

Polymerase Inhibitors in Cancer Therapy

Phenylpyrrolidine- and phenylpiperidine-substituted benzimidazole carboxamide poly(ADP-ribose) polymerase (PARP) inhibitors were developed for cancer therapy. They displayed potent PARP enzyme inhibition, and one such compound showed significant in vivo efficacy in cancer models (Penning et al., 2010).

Complexation with Lanthanides

N-methyl-N-tolyl-2-(1H-benzimidazol-2-yl)pyridine-6-carboxamide showed the ability to complex with trivalent lanthanides, a significant aspect in chemistry due to the unique properties of lanthanides (Kobayashi et al., 2019).

H+/K+-ATPase Inhibitors

2-[[(4-Amino-2-pyridyl)methyl]sulfinyl]benzimidazole and its derivatives were investigated as H+/K+-ATPase inhibitors. They showed high potency as inhibitors of histamine-stimulated gastric acid secretion and good stability under physiological conditions (Ife et al., 1989).

Antiallergic Agents

N-(1H-tetrazol-5-yl)-6-phenyl-2-pyridinecarboxamides, similar in structure, were prepared as antiallergic agents. They showed significant potency in the rat passive cutaneous anaphylaxis assay after oral administration, indicating potential for clinical use as antiallergic medications (Honma et al., 1983).

Heparanase Inhibitors

N-(4-{[4-(1H-benzoimidazol-2-yl)-arylamino]-methyl}-phenyl)-benzamides were identified as inhibitors of heparanase, an enzyme involved in cancer metastasis and inflammation. Some derivatives displayed potent inhibitory activity, suggesting their potential in treating diseases associated with heparanase activity (Xu et al., 2006).

Direcciones Futuras

The future directions for the research on “N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-3-(trifluoromethyl)benzamide” and similar compounds could involve the development of new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core aiming to improve the ecological impact of the classical schemes . This could provide new initiatives to the chemists towards the synthesis of imidazo[1,2-a]pyridines and address the frequent challenges associated with the reported methods .

Mecanismo De Acción

Target of Action

The primary targets of N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-3-(trifluoromethyl)benzamide Imidazo[1,2-a]pyridines, a class of compounds to which this compound belongs, have been recognized as valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They have been used in a wide range of applications in medicinal chemistry .

Mode of Action

The specific mode of action of This compound Imidazo[1,2-a]pyridines have been functionalized through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . These reactions could potentially influence the interaction of the compound with its targets.

Biochemical Pathways

The specific biochemical pathways affected by This compound Imidazo[1,2-a]pyridines have been functionalized through radical reactions involving transition metal catalysis, metal-free oxidation, and photocatalysis strategies . These reactions could potentially affect various biochemical pathways.

Result of Action

The specific molecular and cellular effects of This compound Some imidazo[1,2-a]pyridine derivatives have demonstrated inhibitory activities against acetyl cholinesterase, butrylcholinesterase, and lipoxygenase .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of This compound The synthesis of imidazo[1,2-a]pyridines has been achieved under various conditions, suggesting that the compound’s action could potentially be influenced by environmental factors .

Propiedades

IUPAC Name |

N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-3-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16F3N3O/c1-14-6-5-11-28-13-19(26-20(14)28)17-9-2-3-10-18(17)27-21(29)15-7-4-8-16(12-15)22(23,24)25/h2-13H,1H3,(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFXFFRDEHNAHSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CN2C1=NC(=C2)C3=CC=CC=C3NC(=O)C4=CC(=CC=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16F3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

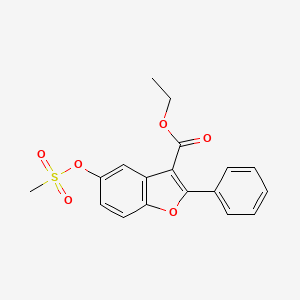

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(m-tolyl)acetamide](/img/structure/B2564755.png)

![N-(3-fluoro-4-methylphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2564757.png)

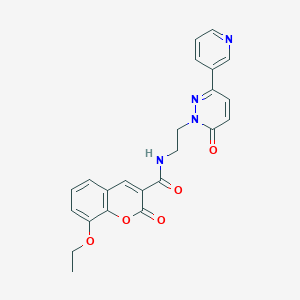

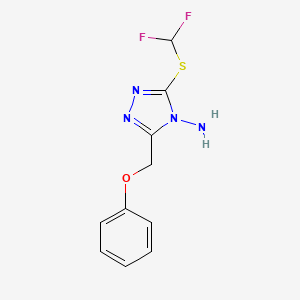

![7-Hydrazinylimidazo[1,2-a]pyridine hydrochloride](/img/structure/B2564761.png)

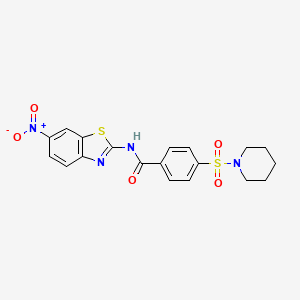

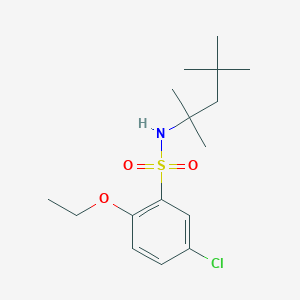

![4-ethoxy-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2564765.png)

![1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-2,3-dihydro-1H-indole](/img/structure/B2564771.png)

![(5Z)-5-[[3-(4-cyclohexylphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-methylsulfanyl-1,3-thiazol-4-one](/img/structure/B2564774.png)

![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2,3-dimethylphenyl)urea](/img/structure/B2564777.png)